molecular formula C17H14I2O3 B12817214 (2,5-Diiodo-phenyl)-[4-(tetrahydro-furan-3-yloxy)-phenyl]-methanone

(2,5-Diiodo-phenyl)-[4-(tetrahydro-furan-3-yloxy)-phenyl]-methanone

Cat. No.: B12817214
M. Wt: 520.10 g/mol
InChI Key: RJBNHNZANVTWTH-UHFFFAOYSA-N
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Description

(2,5-Diiodo-phenyl)-[4-(tetrahydro-furan-3-yloxy)-phenyl]-methanone is a complex organic compound with the molecular formula C17H14I2O3 and a molecular weight of 520.10 g/mol . This compound is characterized by the presence of two iodine atoms on the phenyl ring and a tetrahydrofuran group attached to another phenyl ring through a methanone linkage.

Preparation Methods

The synthesis of (2,5-Diiodo-phenyl)-[4-(tetrahydro-furan-3-yloxy)-phenyl]-methanone typically involves multi-step organic reactionsIndustrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

(2,5-Diiodo-phenyl)-[4-(tetrahydro-furan-3-yloxy)-phenyl]-methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The iodine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions. .

Scientific Research Applications

(2,5-Diiodo-phenyl)-[4-(tetrahydro-furan-3-yloxy)-phenyl]-methanone has diverse applications in scientific research:

Comparison with Similar Compounds

(2,5-Diiodo-phenyl)-[4-(tetrahydro-furan-3-yloxy)-phenyl]-methanone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H14I2O3

Molecular Weight

520.10 g/mol

IUPAC Name

(2,5-diiodophenyl)-[4-(oxolan-3-yloxy)phenyl]methanone

InChI

InChI=1S/C17H14I2O3/c18-12-3-6-16(19)15(9-12)17(20)11-1-4-13(5-2-11)22-14-7-8-21-10-14/h1-6,9,14H,7-8,10H2

InChI Key

RJBNHNZANVTWTH-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)I)I

Origin of Product

United States

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